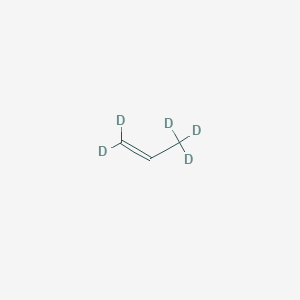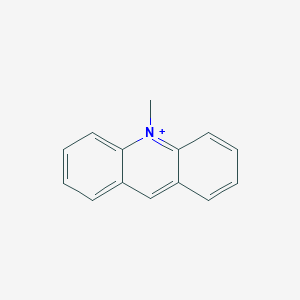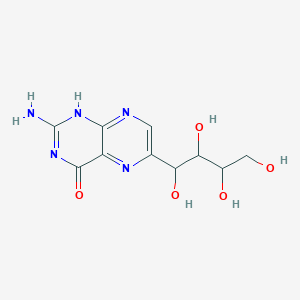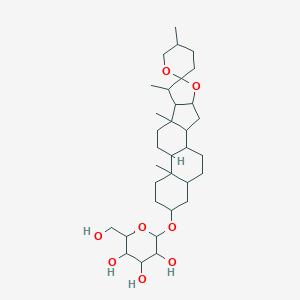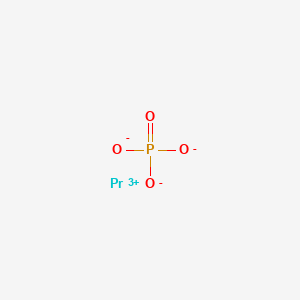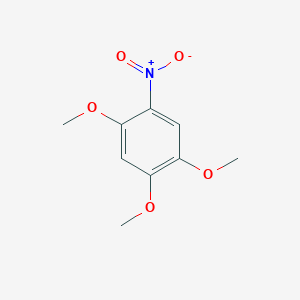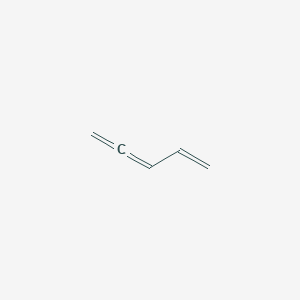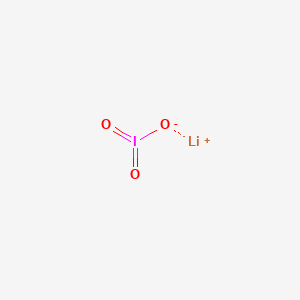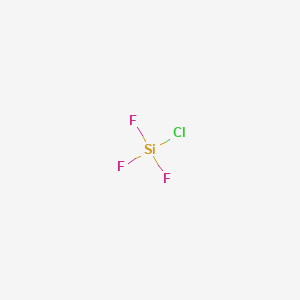![molecular formula C16H12BrNO2 B081108 [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate CAS No. 10473-74-2](/img/structure/B81108.png)
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate is an organic compound with the molecular formula C16H12BrNO2 This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a propyn-1-ol moiety, all linked to a carbamate functional group
Preparation Methods
The synthesis of [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol, which is then converted into the carbamate derivative.
Reaction Conditions: The reaction conditions often involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, nucleophiles, and catalysts. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The pathways involved may include metabolic pathways, signal transduction pathways, and other biochemical processes.
Comparison with Similar Compounds
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1-Bis(3’-indolyl)-1-(p-bromophenyl)methane and related derivatives.
Uniqueness: The presence of the propyn-1-ol moiety and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Properties
CAS No. |
10473-74-2 |
|---|---|
Molecular Formula |
C16H12BrNO2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate |
InChI |
InChI=1S/C16H12BrNO2/c1-2-16(20-15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13/h1,3-11H,(H2,18,19) |
InChI Key |
JBRPLHGXXKJGFE-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N |
Synonyms |
1-(p-Bromophenyl)-1-phenyl-2-propyne-1-ol=carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


